molecular formula C15H15NO4S2 B2586242 (E)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1798423-24-1

(E)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2586242
CAS No.: 1798423-24-1
M. Wt: 337.41
InChI Key: AUQCFGGOYFSUBC-AATRIKPKSA-N
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Description

(E)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H15NO4S2 and its molecular weight is 337.41. The purity is usually 95%.
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Biological Activity

(E)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features key structural components:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Furan and thiophene rings : Contribute to its unique chemical properties and biological interactions.
  • Sulfonyl group : Enhances solubility and reactivity, often linked to biological activity.

Antimicrobial Activity

Research indicates that compounds with furan and thiophene moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of furan-based chalcones showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide functionality is also known for its antibacterial properties, which may enhance the efficacy of this compound.

Anticancer Properties

The anticancer potential of compounds containing azetidine and thiophene has been documented. A study on thiazolidine derivatives revealed promising anticancer activity against glioblastoma cells . The mechanism often involves the induction of apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been explored extensively. For example, thiazolidine derivatives have shown significant anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory mediators . It is hypothesized that this compound may exert similar effects, although specific studies are needed to confirm this.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial cell wall synthesis or other metabolic pathways.
  • Receptor Interaction : The unique structure allows for interaction with various biological receptors, potentially modulating their activity.
  • Oxidative Stress Modulation : Compounds with furan rings are known to influence oxidative stress levels within cells, which can be a mechanism for both anticancer and anti-inflammatory effects.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the azetidine ring via cyclization.
  • Introduction of the furan moiety through sulfonylation reactions.
  • Final modifications to incorporate the thiophene component.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInduces apoptosis in glioblastoma cells
Anti-inflammatoryModulates cytokine production

Properties

IUPAC Name

(E)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c17-15(6-5-13-4-2-8-21-13)16-9-14(10-16)22(18,19)11-12-3-1-7-20-12/h1-8,14H,9-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQCFGGOYFSUBC-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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